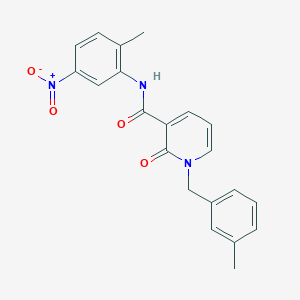

1-(3-methylbenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of 1,2-dihydropyridines, a group known for their diverse pharmacological activities and as key intermediates in organic synthesis. The structure indicates potential for biological activity, given the presence of a nitrophenyl group, which is often associated with therapeutic properties.

Synthesis Analysis

The synthesis of related dihydropyridine derivatives typically involves the Hantzsch synthesis or similar condensation reactions involving an aldehyde, a β-keto ester, and an amine. For instance, similar compounds have been synthesized through the reaction of various substituents leading to derivatives with potential vasodilating activities and as intermediates for further chemical modifications (Shibanuma et al., 1980).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on related compounds emphasizes the synthesis and chemical properties of nitro-aromatic and pyridine derivatives. For example, the work on "Photosensitive Protecting Groups" explores the use of nitrobenzyl and similar groups in synthetic chemistry, highlighting the promise of these groups for future applications (Amit, Zehavi, & Patchornik, 1974). This suggests that compounds like "1-(3-methylbenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" could have applications in the development of novel synthetic methodologies or as intermediates in organic synthesis.

Photoreactive Materials

The study on "Photochromism of ortho-nitrobenzylpyridines" provides an overview of the reaction mechanisms of photochromic nitrobenzylpyridines, indicating their potential in photon-based electronics due to favorable properties such as solid-state photoactivity and polystability (Naumov, 2006). This implies that "1-(3-methylbenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" may find use in the development of new photoresponsive materials or as a study model for understanding photoreaction mechanisms.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of imidazole and pyridine have been extensively studied for their antitumor activity. The review on "Imidazole derivatives and their antitumor activity" discusses various imidazole compounds, including those with antitumor properties, suggesting that structurally related compounds such as "1-(3-methylbenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" could be explored for potential antitumor effects (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Environmental Science and Bioremediation

The article on "Applications of Redox Mediators in the Treatment of Organic Pollutants" discusses the use of enzymes and redox mediators in degrading organic pollutants, indicating that nitro-aromatic compounds and their derivatives might be targets for enzymatic remediation strategies (Husain & Husain, 2007). This suggests potential environmental applications for "1-(3-methylbenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" in the degradation or transformation of persistent organic pollutants.

Propiedades

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14-5-3-6-16(11-14)13-23-10-4-7-18(21(23)26)20(25)22-19-12-17(24(27)28)9-8-15(19)2/h3-12H,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXXWCVXHQDQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone](/img/structure/B2495423.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)

![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)

![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)